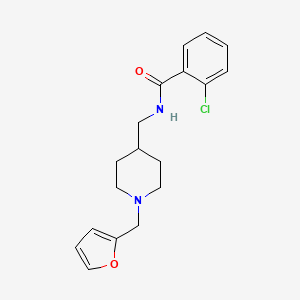

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVVJNGMLQAWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.

Attachment of the Benzamide Group: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Insights

Positional Isomerism: The 5-chloro-2-methoxy derivative (CAS 953996-88-8) shares the piperidine-furan backbone but differs in substituent positions on the benzamide.

Heterocyclic Modifications :

- Replacement of the furan with a thiadiazole (CAS 1234952-61-4) introduces sulfur, which may enhance interactions with metal ions or cysteine residues in biological targets. The fluorine at position 6 further modulates electronic effects .

Solubility and Pharmacokinetics :

- The N,N-dimethylsulfamoyl variant (CAS 2034356-02-8) demonstrates how sulfonamide groups improve aqueous solubility, a critical factor in drug development .

Extended Aromatic Systems :

- The pyridazine-piperazine hybrid (Compound V021-6920) exhibits a larger aromatic framework, likely improving binding to targets requiring extended planar interactions, such as neurotransmitter transporters .

Biological Activity

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of benzamide derivatives, which are known for their diverse pharmacological properties. The specific structural features of this compound suggest potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.8 g/mol. The compound features a chloro substituent at the benzene ring, a furan moiety linked through a piperidine structure, which may enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN2O2 |

| Molecular Weight | 350.8 g/mol |

| CAS Number | 954078-58-1 |

Antiviral Properties

Research indicates that compounds similar to this compound have shown promising antiviral activity. Notably, derivatives within this class have been effective against various viral strains, including influenza viruses. Structure-activity relationship (SAR) studies highlight that modifications in the furan and piperidine components significantly influence antiviral efficacy and selectivity against target pathogens .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit moderate to significant efficacy against human cancer cell lines. For instance, certain derivatives have shown IC50 values comparable to established anticancer agents like Olaparib, indicating potential for development as anticancer therapeutics . The mechanism of action may involve the inhibition of key enzymes or pathways associated with cell proliferation and survival.

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral properties of benzamide derivatives reported that this compound exhibited significant inhibition of viral replication in vitro. The compound was tested against H5N1 influenza A virus, demonstrating an IC50 value that suggests potent antiviral activity while maintaining low cytotoxicity in host cells.

Case Study 2: Anticancer Activity

In another investigation, derivatives of the compound were assessed for their ability to inhibit PARP1 activity in cancer cells. Results indicated that modifications to the piperidine and furan moieties could enhance efficacy against breast cancer cells, with some compounds achieving IC50 values below those of conventional treatments .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

Binding to Enzymes: The compound may inhibit or modulate the activity of enzymes involved in critical biological processes.

Interacting with Receptors: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Modulating Gene Expression: The compound could affect gene expression related to inflammation, apoptosis, and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.